molecular formula C18H15BO2 B15161587 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-38-4

2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole

Cat. No.: B15161587
CAS No.: 143969-38-4
M. Wt: 274.1 g/mol
InChI Key: XBHQGWHAYRSRFZ-UHFFFAOYSA-N
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Description

2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that features a benzodioxaborole core with a naphthyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of naphthalen-2-yl ethylamine with benzodioxaborole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the naphthyl group is introduced to the benzodioxaborole core . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodioxaborole derivatives.

Scientific Research Applications

2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole core, which imparts distinct chemical and physical properties. This core structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

143969-38-4

Molecular Formula

C18H15BO2

Molecular Weight

274.1 g/mol

IUPAC Name

2-(1-naphthalen-2-ylethyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C18H15BO2/c1-13(19-20-17-8-4-5-9-18(17)21-19)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3

InChI Key

XBHQGWHAYRSRFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C(C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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